MC-Gly-Gly-Phe

説明

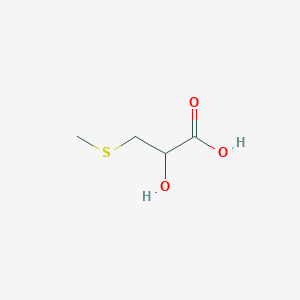

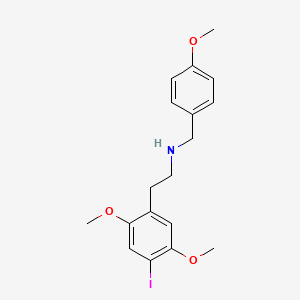

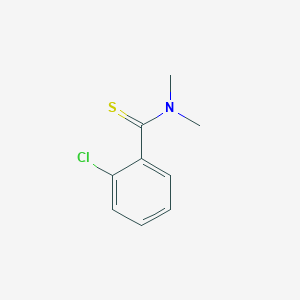

MC-Gly-Gly-Phe is a cleavable linker used for antibody-drug conjugates (ADCs) . It is reactive with thiol moieties and is used in the synthesis of ADCs .

Synthesis Analysis

The synthesis of MC-Gly-Gly-Phe involves the use of chemical methods that enable the efficient assembly of the ADC from its three components and the controlled release of the drug payload . The pendant hydroxyl and amino groups were obvious attachment points to vectorize the payloads using enzyme-cleavable Gly-Gly-Phe-Gly tetrapeptide linkers .Molecular Structure Analysis

The molecular formula of MC-Gly-Gly-Phe is C23H28N4O7 . Its exact mass is 472.20 and its molecular weight is 472.498 .Chemical Reactions Analysis

MC-Gly-Gly-Phe is used in the bioconjugation to an anti-HER2 antibody . The tetrapeptide Gly-Gly-Phe-Gly displays all the characteristics of a stable and potent cleavable ADC linker .科学的研究の応用

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutic agents designed to target specific cells, such as cancer cells . The “MC-Gly-Gly-Phe” tetrapeptide is used as a linker to attach the cytotoxic drug to the antibody . This targeted delivery system allows for the direct delivery of the drug to the cancer cells, reducing the impact on healthy cells .

Protease Cleavable Linker

The “MC-Gly-Gly-Phe” tetrapeptide is a protease cleavable linker . This means that it can be cleaved by proteases, enzymes that break down proteins and peptides. This property is crucial in ADCs as it allows for the release of the drug once the ADC has bound to the target cell .

Targeted Chemotherapy

The use of “MC-Gly-Gly-Phe” in ADCs represents a form of targeted chemotherapy . By delivering the drug directly to the cancer cells, it can increase the effectiveness of the treatment and reduce side effects compared to traditional chemotherapy .

Solid Tumour Treatment

ADCs using “MC-Gly-Gly-Phe” have been used in the treatment of several advanced-stage solid tumours . The targeted nature of these treatments allows for more effective treatment of these tumours .

Early Stage Cancer Treatment

There is potential for the use of ADCs with “MC-Gly-Gly-Phe” in the treatment of early-stage cancers . This could provide a more effective treatment option for patients with early-stage disease .

作用機序

Target of Action

MC-Gly-Gly-Phe is a tetrapeptide that is primarily used as a protease cleavable linker in the generation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to tumor-associated antigens . These antibodies play a crucial role in delivering the cytotoxic drug to the disease site, thereby improving the efficacy of the therapy and reducing its off-target toxicity .

Mode of Action

The mode of action of MC-Gly-Gly-Phe involves its interaction with the antibodies of the ADCs. The MC part of the compound is reactive with thiol moieties . This allows the compound to link the antibody to the cytotoxic drug, forming an ADC . The compound is cleaved by proteases at the disease site, releasing the cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by MC-Gly-Gly-Phe are primarily those involved in the action of ADCs. The downstream effects include the death of the disease cells due to the action of the cytotoxic drug .

Pharmacokinetics

The pharmacokinetics of MC-Gly-Gly-Phe are largely determined by the properties of the ADCs it forms. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are influenced by the characteristics of the antibody and the cytotoxic drug it is linked to . The bioavailability of the compound is also dependent on these factors .

Result of Action

The result of the action of MC-Gly-Gly-Phe is the targeted delivery of the cytotoxic drug to the disease cells . This leads to the death of the disease cells, thereby treating the disease .

Action Environment

The action, efficacy, and stability of MC-Gly-Gly-Phe are influenced by various environmental factors. These include the presence of proteases at the disease site, which are required for the cleavage of the compound . Other factors such as the pH and temperature of the environment could also potentially influence the action of the compound .

将来の方向性

The use of MC-Gly-Gly-Phe and similar linkers in the development of ADCs is a promising area of research. The development of novel organic synthesis can solve the problems of traditional linker technology . The review shall introduce and analyze the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .

特性

IUPAC Name |

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVPAFLSJIPUCL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130594 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1599440-15-9 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B1652644.png)

![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)

![Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1652658.png)